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Compound of Interest

Compound Name: 1-Boc-3-Iodo-1H-indazole

Cat. No.: B153271 Get Quote

An In-depth Technical Guide on the Core Physical and Chemical Properties of 1-Boc-3-Iodo-
1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract
1-Boc-3-Iodo-1H-indazole (tert-butyl 3-iodo-1H-indazole-1-carboxylate) is a pivotal

heterocyclic building block in modern medicinal chemistry and organic synthesis. Its strategic

combination of a stable N-Boc protecting group and a highly reactive C-3 iodine atom makes it

an exceptionally versatile substrate for constructing complex molecular architectures. This

guide provides an in-depth examination of its core physicochemical properties, reactivity profile,

and synthetic applications, grounded in established experimental data and field-proven

insights. We will explore the causality behind experimental choices, present self-validating

protocols, and furnish the necessary data for its effective and safe implementation in the

laboratory.

Core Physicochemical Properties
A foundational understanding of a reagent's physical properties is paramount for its proper

handling, storage, and application in reaction design.
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The key physical and structural parameters for 1-Boc-3-Iodo-1H-indazole are summarized

below. The compound typically presents as a stable, crystalline solid, facilitating ease of

handling and weighing.

Property Data

Chemical Formula C₁₂H₁₃IN₂O₂

Molecular Weight 344.15 g/mol

Appearance
Light yellow to pale yellow crystalline solid or

powder[1]

Melting Point 93-95 °C[1]

Storage Store long-term in a cool, dry place[2]

Solubility
Soluble in organic solvents like dichloromethane

(DCM), dimethylformamide (DMF), and dioxane.

Expert Insight: The melting point of 93-95 °C indicates a compound with good crystalline

stability at ambient temperatures. Its solubility in common aprotic organic solvents makes it

highly compatible with the conditions frequently employed in palladium-catalyzed cross-

coupling reactions.

Spectroscopic Profile
Spectroscopic data is critical for identity confirmation and purity assessment. The following data

are characteristic of 1-Boc-3-Iodo-1H-indazole.

¹H NMR (CDCl₃): δ (ppm) 8.09 (d, J=8.5 Hz, 1H), 7.55 (t, J=7.8 Hz, 1H), 7.46 (d, J=7.9 Hz,

1H), 7.33 (t, J=7.6 Hz, 1H), 1.71 (s, 9H).[1]

¹³C NMR (CDCl₃): δ (ppm) 148.35, 139.59, 130.17, 129.98, 124.21, 121.96, 114.56, 102.95,

85.48, 28.18.[1]

Infrared (IR) (KBr): ν (cm⁻¹) 1728 (C=O), 1150 (C-O), 424 (C-I).[1]
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Expert Insight: The ¹H NMR spectrum is unambiguous. The singlet at 1.71 ppm, integrating to 9

protons, is the hallmark of the tert-butyl group of the Boc protector. The downfield aromatic

signals correspond to the protons on the indazole ring. In the IR spectrum, the strong carbonyl

(C=O) stretch around 1728 cm⁻¹ is definitive for the carbamate functionality of the Boc group.

Chemical Reactivity and Synthetic Logic
The synthetic utility of 1-Boc-3-Iodo-1H-indazole is dictated by two key features: the N-Boc

protecting group and the C-I bond.

The Role of the N-Boc Protecting Group
The tert-butyloxycarbonyl (Boc) group is not merely a placeholder; it is an essential electronic

and steric modulator.

Protection: The indazole N-H proton is acidic and can interfere with many organometallic

reactions by acting as a proton source or coordinating to the metal center.[3] The Boc group

prevents these side reactions, enabling clean functionalization at the C-3 position.[4][5]

Deprotection: The Boc group is robust under many reaction conditions (e.g., basic,

hydrogenolysis) but is readily cleaved under acidic conditions, typically using trifluoroacetic

acid (TFA) in dichloromethane (DCM), or by thermolytic methods.[6] This orthogonality is a

cornerstone of modern protecting group strategy.
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Caption: Workflow for the acidic or thermolytic deprotection of the N-Boc group.

The Reactivity of the C-3 Iodo Group
The carbon-iodine bond at the C-3 position is the molecule's primary reactive site for bond

construction. Aryl iodides are highly prized substrates for palladium-catalyzed cross-coupling
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reactions due to their high reactivity in the oxidative addition step, which is often the rate-

limiting step of the catalytic cycle.[7][8] This reactivity follows the trend I > Br > Cl.

This compound is an excellent substrate for several cornerstone reactions in drug

development:

Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids, enabling the

introduction of aryl or heteroaryl moieties.[4][9][10]

Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes, a key reaction

for building rigid scaffolds.[11][12]

Buchwald-Hartwig Amination: For the formation of C-N bonds with a vast array of primary

and secondary amines, crucial for accessing aniline-type structures.[13][14]

Reaction Conditions

1-Boc-3-Iodo-1H-indazole (Electrophile)

{Functionalized Indazole | (Product)}

Coupling Partner

Boronic Acid (Suzuki)

Terminal Alkyne (Sonogashira)

Amine (Buchwald-Hartwig)

Palladium Catalyst e.g., Pd(PPh₃)₄, PdCl₂(dppf)

Base e.g., K₂CO₃, Cs₂CO₃

Solvent e.g., Dioxane, DMF
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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